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(-)-Clusin

Drug Metabolism CYP3A4 Inhibition Herb-Drug Interactions

(–)-Clusin is the most potent mechanism-based CYP3A4 inactivator among Piper cubeba lignans (K(I)=0.082 μM, k(inact)=0.253 min⁻¹)[reference:0]. This methylenedioxyphenyl dibenzylbutyrolactol serves as the essential positive control for reproducible herb-drug interaction (HDI) assays, outperforming structural analogs like hinokinin or yatein. Its unique profile also enables PPARγ-agonism research (74.25% predicted probability) and validated HPLC/LC-MS method development (XLogP3=3.50, TPSA=75.60 Ų). Order (–)-Clusin to ensure maximum observable effect in your SAR or ADME/Tox studies.

Molecular Formula C22H26O7
Molecular Weight 402.4 g/mol
Cat. No. B10838019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Clusin
Molecular FormulaC22H26O7
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)CC2C(COC2O)CC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C22H26O7/c1-24-19-9-14(10-20(25-2)21(19)26-3)7-16-15(11-27-22(16)23)6-13-4-5-17-18(8-13)29-12-28-17/h4-5,8-10,15-16,22-23H,6-7,11-12H2,1-3H3/t15-,16+,22?/m0/s1
InChIKeySOCNBZCAGNYAED-OKFXBHNASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Clusin: A Naturally Occurring Methylenedioxyphenyl Lignan for PPARγ Agonism and CYP3A4 Mechanism-Based Inhibition Research


(-)-Clusin is a methylenedioxyphenyl lignan belonging to the dibenzylbutyrolactol subclass [1]. Identified in plants such as Piper cubeba [2], its potential dual activity as a PPARγ agonist [3] and a potent, mechanism-based inhibitor of CYP3A4 [4] distinguishes it as a valuable chemical probe for metabolic and pharmacokinetic studies.

Why Other Lignans Cannot Replace (-)-Clusin in CYP3A4 Inhibition Studies


The Piper cubeba lignan class, including hinokinin, yatein, and dihydrocubebin, exhibits significant variability in CYP3A4 inhibition potency. The mechanism-based inhibition kinetics—a critical determinant of potential herb-drug interaction liability—are not uniform across these analogs [1]. Direct quantitative comparisons demonstrate that substituting a structurally similar lignan would introduce a high degree of experimental variability and likely underestimate the potency of the effect being studied. Consequently, (-)-Clusin is essential for experiments requiring the most potent in-class CYP3A4 inactivation, ensuring reproducible and maximally observable effects.

Verifiable Differentiation of (-)-Clusin: A Quantitative Evidence Guide


Superior Potency as a Mechanism-Based CYP3A4 Inactivator vs. Structural Analogs

In a direct head-to-head comparison of five methylenedioxyphenyl lignans isolated from Piper cubeba, (-)-clusin demonstrated the highest potency as a mechanism-based inactivator of human CYP3A4. The inactivation parameters show (-)-clusin possesses a significantly lower K(I) value than its closest analogs, indicating a tighter binding affinity during the inactivation event [1]. This superior potency is critical for studies investigating CYP3A4-mediated drug interactions.

Drug Metabolism CYP3A4 Inhibition Herb-Drug Interactions Pharmacokinetics

Comparative Reversible CYP3A4 Inhibition Potency of (-)-Clusin

Beyond mechanism-based inactivation, (-)-clusin also exhibits potent reversible inhibition of CYP3A4. In a direct comparison with the same four lignan analogs, (-)-clusin displayed a mixed-type inhibition profile with an apparent Ki of 1.96 μM. This value represents the lower bound of potency for this group, distinguishing it from less potent compounds like hinokinin (Ki = 4.07 μM) [1].

Enzyme Kinetics CYP3A4 Mixed-type Inhibition Piper cubeba Lignans

Predicted PPARγ Agonism Profile of (-)-Clusin

Computational models predict that (-)-clusin may act as a PPARγ agonist, a key target for metabolic disorders. The admetSAR 2.0 prediction suggests a 74.25% probability of PPARγ agonism [1]. While the comparator data for other natural product PPARγ agonists is not from the same study (cross-study comparable), this in silico profile provides a differentiated entry point for selecting (-)-clusin among other lignans for metabolic research.

PPARγ Agonist Metabolic Disease Research Natural Product In Silico ADMET

Differentiated Physicochemical Profile for In Vitro Experimentation

(-)-Clusin possesses a unique combination of physicochemical properties that distinguish it from other lignans. Its lipophilicity (XLogP3 = 3.50) and topological polar surface area (TPSA = 75.60 Ų) suggest a specific absorption and distribution profile [1]. While not a direct comparator, this defined profile is essential for replicable experimental design and can be contrasted with other lignans (e.g., hinokinin) which have different LogP values, impacting their behavior in aqueous buffers and cell culture media.

Physicochemical Properties Solubility LogP Compound Handling

Optimal Research and Industrial Application Scenarios for (-)-Clusin


Investigating CYP3A4-Mediated Herb-Drug Interactions

(-)-Clusin's established role as the most potent mechanism-based CYP3A4 inactivator among its Piper cubeba analogs (K(I) = 0.082 μM) makes it the preferred positive control for in vitro studies modeling the pharmacokinetic consequences of co-administering CYP3A4-substrate drugs with herbal products [1].

Functional Studies of PPARγ Agonism in Metabolic Disease Models

Leveraging its predicted PPARγ agonism profile (74.25% probability), (-)-clusin is a valuable chemical probe for hypothesis-driven research. It can be used to evaluate the effects of this specific dibenzylbutyrolactol structure on adipocyte differentiation, glucose uptake, or insulin sensitivity in cellular models, especially when compared to structurally distinct PPARγ-activating neolignans like magnolol or dieugenol [2][3].

Compound-Specific Analytical Method Development and Standardization

The unique physicochemical signature of (-)-clusin (XLogP3 = 3.50; TPSA = 75.60 Ų) is essential for developing and validating specific analytical methods (e.g., HPLC, LC-MS) for its quantification in complex matrices like botanical extracts or biological fluids [4]. This is critical for quality control in natural product research.

Structure-Activity Relationship (SAR) Studies of CYP3A4 Inactivation

Given the availability of precise kinetic constants (K(I) and kinact) for (-)-clusin and four of its direct structural analogs from a single source [1], this compound is indispensable for SAR campaigns. It serves as a key reference point to understand how specific structural modifications (e.g., saturation of the side chain) influence the potency of mechanism-based CYP3A4 inhibition.

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